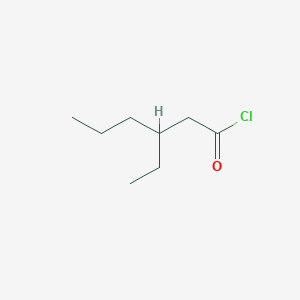

3-Ethylhexanoyl chloride

Description

Thematic Significance of Acyl Chlorides in Advanced Chemical Transformations

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a property that makes them exceptionally versatile reagents for creating complex molecules from simpler precursors. ebsco.com Their high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This creates a significant partial positive charge on the carbon, making it highly susceptible to attack by nucleophiles. chemistrystudent.comvaia.com

This inherent reactivity allows acyl chlorides to be readily converted into other carboxylic acid derivatives, such as esters, amides, and anhydrides, through reactions with alcohols, amines, and carboxylate salts, respectively. wikipedia.orgsavemyexams.com These nucleophilic acyl substitution reactions are fundamental in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

Modern research continues to expand the utility of acyl chlorides in novel and advanced chemical transformations. For instance, they are key reactants in the development of complex, fused polycyclic nitrogen-containing heterocycles through one-pot intramolecular Schmidt reactions with alkyl azides. acs.orgacs.org Furthermore, acyl chlorides have been successfully employed in visible-light photoredox/nickel dual catalysis, enabling the cross-coupling with potassium alkyltrifluoroborates to synthesize various ketones under mild conditions. nih.govacs.orgacs.org These cutting-edge methods highlight the enduring importance of acyl chlorides as foundational building blocks in sophisticated synthetic strategies.

Positioning of Branched-Chain Acyl Chlorides within Modern Synthetic Chemistry

Branched-chain acyl chlorides, such as 3-Ethylhexanoyl chloride, introduce specific steric and electronic properties into molecules. The presence of an alkyl branch on the carbon chain can influence the physical properties of the final product, such as solubility, viscosity, and thermal stability. In polymer science, incorporating branched structures can modify the characteristics of materials, leading to high-performance polymers with enhanced flexibility or durability. dataintelo.com The use of sterically hindered acyl chlorides, like 1-adamantanecarbonyl chloride, has been shown to be effective in modern cross-coupling reactions, demonstrating the value of non-linear structures in achieving specific synthetic outcomes. nih.gov Therefore, branched-chain acyl chlorides are important tools for chemists aiming to fine-tune molecular architecture and create materials with specific, tailored properties.

Scope of Academic Inquiry into 2-Ethylhexanoyl Chloride: A Review of Research Trajectories

A review of the research landscape reveals a significant focus on 2-Ethylhexanoyl chloride, an isomer of the title compound. This compound is a versatile chemical intermediate with a well-documented market presence and diverse applications. github.comvaluates.com It is primarily used in the production of organic peroxides, which serve as initiators for polymerization reactions. scispace.com

Furthermore, 2-Ethylhexanoyl chloride is a key building block in the synthesis of pharmaceuticals, pesticides, and other agrochemicals. dataintelo.comvaluates.com Its derivatives are also used as plasticizers and stabilizers in the production of polymers and coatings. dataintelo.com Market analysis indicates a robust and growing demand for 2-Ethylhexanoyl chloride, particularly in the Asia-Pacific region, driven by rapid industrialization. dataintelo.comgithub.com The extensive research and commercialization of 2-Ethylhexanoyl chloride serve as a significant benchmark and point of comparison for understanding the potential roles of other, less-studied branched-chain isomers like this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61798-05-8 |

|---|---|

Molecular Formula |

C8H15ClO |

Molecular Weight |

162.66 g/mol |

IUPAC Name |

3-ethylhexanoyl chloride |

InChI |

InChI=1S/C8H15ClO/c1-3-5-7(4-2)6-8(9)10/h7H,3-6H2,1-2H3 |

InChI Key |

IHAKOYNDEAOKRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)CC(=O)Cl |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 2 Ethylhexanoyl Chloride

Conventional Synthetic Pathways and Associated Reaction Principles

Traditional methods for synthesizing 2-ethylhexanoyl chloride rely on robust and well-understood chlorination reactions. These pathways are characterized by their use of classical, potent chlorinating agents.

The most common laboratory and industrial synthesis of 2-ethylhexanoyl chloride involves the direct reaction of 2-ethylhexanoic acid with a chlorinating agent.

Thionyl Chloride (SOCl₂): This reagent is widely used for converting carboxylic acids to acyl chlorides. ontosight.ai The reaction with 2-ethylhexanoic acid is typically performed in an inert solvent like toluene (B28343) or dichloromethane (B109758) and heated under reflux conditions, often between 60–80°C. The primary advantage of this method is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation. wikipedia.org The reaction can be catalyzed by N,N-dimethylformamide (DMF). wikipedia.org

Oxalyl Chloride ((COCl)₂): As a milder and more selective reagent than thionyl chloride, oxalyl chloride is also effective for this transformation. wikipedia.orgwikipedia.org The reaction proceeds under gentler conditions and is often preferred when sensitive functional groups are present. Similar to the thionyl chloride method, this reaction is frequently catalyzed by DMF, which reacts with oxalyl chloride to form a Vilsmeier reagent, the active electrophilic species. wikipedia.orgmychemblog.com The volatile by-products—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are easily removed from the reaction mixture. orgsyn.org

The general principle for both reagents involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion to form the acyl chloride.

For large-scale industrial production, phosgene (B1210022) (COCl₂) is a common reagent for synthesizing 2-ethylhexanoyl chloride from 2-ethylhexanoic acid. google.com This process is highly efficient but requires stringent safety protocols due to the extreme toxicity of phosgene gas. The reaction is often performed at elevated temperatures (e.g., 115-120°C) and may be catalyzed by compounds such as N-alkylpyridones or N,N-disubstituted formamides. google.comgoogle.com These catalysts enhance the reaction rate and allow for high conversion and purity of the final product. google.comgoogle.com The crude 2-ethylhexanoyl chloride obtained can be purified by distillation under reduced pressure to achieve purities exceeding 99%. google.com

Innovations in Synthetic Process Development

Driven by the need for greater efficiency, safety, and sustainability, recent innovations have focused on optimizing the synthesis of 2-ethylhexanoyl chloride. These advancements include the use of alternative energy sources, continuous processing, and refined catalytic systems.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com In the context of acyl chloride synthesis, microwave irradiation can significantly shorten reaction times, reduce side reactions, and increase yields compared to conventional heating methods. tandfonline.comtandfonline.com When applied to the reaction of 2-ethylhexanoic acid with thionyl chloride, microwave heating at approximately 110°C can lead to faster, more energy-efficient conversions due to uniform and rapid heating. This technology offers a greener alternative by minimizing energy consumption and potentially reducing the need for solvents. mdpi.comrsc.org

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and improved product consistency. aidic.it The synthesis of 2-ethylhexanoyl chloride has been successfully implemented in continuous flow systems, particularly for reactions involving hazardous reagents like phosgene. google.comgoogleapis.com By using microreactors or packed-bed reactors, the reaction of 2-ethylhexanoic acid with phosgene can be conducted with small reaction volumes, which greatly mitigates the risks associated with handling toxic materials and managing exothermic reactions. aidic.itresearchgate.net This approach allows for precise temperature control and short residence times, often leading to higher selectivity and yield of the desired product. aidic.it Flow systems for producing organic peroxides from 2-ethylhexanoyl chloride have also been studied, highlighting the technology's adaptability for multi-step syntheses. rsc.orggoogle.com

The role of catalysts is crucial in optimizing the synthesis of 2-ethylhexanoyl chloride. In reactions involving thionyl chloride or oxalyl chloride, N,N-dimethylformamide (DMF) is a standard catalyst. wikipedia.org It functions by forming a highly reactive Vilsmeier-Haack reagent, an iminium salt intermediate, which is the actual species that reacts with the carboxylic acid. name-reaction.comwebsite-files.comchemistrysteps.com This catalytic cycle allows the reaction to proceed under milder conditions with greater efficiency.

In phosgenation processes, a variety of catalysts have been explored to improve performance. Carboxamides, particularly sterically hindered N,N-dialkylformamides like diisobutylformamide, have been shown to be effective catalysts, leading to high-purity 2-ethylhexanoyl chloride with improved color characteristics. google.com Other catalytic systems, such as N-substituted pyridones, have also been patented for this purpose, demonstrating high yields after distillation. google.com Furthermore, phase-transfer catalysts, like quaternary ammonium (B1175870) salts, have been investigated, especially in subsequent reactions of 2-ethylhexanoyl chloride, such as in Schotten-Baumann reactions to produce peroxyesters. jchemlett.comscispace.com These catalysts facilitate the transfer of reactants between immiscible phases, significantly increasing the reaction rate. scispace.com

Data Tables

Table 1: Comparison of Conventional Synthesis Methods

| Method | Chlorinating Agent | Typical Catalyst | Temperature (°C) | Key By-products | Primary Advantages |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | DMF | 60–80 | SO₂, HCl | Gaseous by-products, easy removal. wikipedia.org |

| Oxalyl Chloride | (COCl)₂ | DMF | Room Temp. - Reflux | CO₂, CO, HCl | Milder, more selective reagent. wikipedia.orgwikipedia.org |

| Phosgenation | COCl₂ | N,N-dialkylformamides | 70–120 | HCl | High efficiency and yield for industrial scale. google.comgoogle.com |

Table 2: Summary of Innovations in Synthesis

| Innovation | Principle | Key Advantages | Relevant Reagents/Systems |

|---|---|---|---|

| Microwave-Assisted | Rapid, uniform heating via microwave irradiation. | Faster reactions, increased yields, energy efficiency. mdpi.comtandfonline.com | Thionyl chloride, Oxalyl chloride. |

| Continuous Flow | Reaction in microreactors or packed-bed reactors. | Enhanced safety, superior process control, high throughput. google.comaidic.it | Phosgene, Thionyl chloride. |

| Advanced Catalysis | Use of specific catalysts to accelerate reactions. | Higher purity, improved color, increased reaction rates. google.comgoogle.comscispace.com | Vilsmeier reagents, N-alkylpyridones, Phase-transfer catalysts. |

Process Optimization and Yield Maximization Studies

The industrial production of 2-ethylhexanoyl chloride has been the subject of extensive research focused on enhancing reaction efficiency, maximizing product yield, and ensuring high purity. Optimization strategies primarily revolve around the choice of chlorinating agent, the development of effective catalytic systems, and the refinement of reaction conditions and purification techniques. The two principal methods employed for its synthesis are the reaction of 2-ethylhexanoic acid with phosgene or thionyl chloride. ontosight.ai

Research has focused on developing advanced catalytic systems and optimizing reaction parameters to achieve high-purity 2-ethylhexanoyl chloride, often exceeding 99.9%, while also improving color characteristics by minimizing impurities.

Catalysis in the Phosgene Process

The phosgenation of 2-ethylhexanoic acid is a widely used industrial method where the catalyst plays a pivotal role in process viability. google.com Studies have shown that specific catalysts not only accelerate the reaction but also offer significant advantages in terms of thermal stability, which is crucial for industrial applications. This stability allows for the recycling of the catalyst and the purification of the crude product by distillation without substantial loss of catalytic activity, leading to improved productivity and lower manufacturing costs. google.com

A notable class of catalysts are N-substituted-4-pyridones. Research detailed in a U.S. Patent demonstrates their effectiveness. For instance, using N-methyl-4-pyridone as a catalyst at temperatures between 115-120°C resulted in high yields. Interestingly, adjusting the catalyst concentration had a significant impact on the outcome; a reduction in the amount of N-methyl-4-pyridone from 10 millimoles to 1 millimole per mole of acid unexpectedly increased the distilled yield from 80% to 87%. google.com Further optimization involving the recycling of distillation residues, which contain the catalyst, has been shown to push the yield to an impressive 97.4% with a product purity of 99%. google.com

The choice of the substituent on the pyridone ring also influences the catalyst's performance. Different N-substituted pyridones have been tested, yielding slight variations in product yield, as detailed in the table below.

Table 1: Effect of N-Substituted Pyridone Catalysts on 2-Ethylhexanoyl Chloride Synthesis via Phosgenation

| Catalyst | Catalyst Amount (per mole acid) | Reaction Temperature | Phosgene Introduction Time | Distilled Yield | Source(s) |

|---|---|---|---|---|---|

| N-methyl-4-pyridone | 10 mmol | 115-120°C | 2 hours | 80% | google.com |

| N-methyl-4-pyridone | 1 mmol | 115-120°C | 1 hour 55 minutes | 87% | google.com |

| N-butyl-4-pyridone | 10 mmol | Not Specified | 3 hours | 86% | google.com |

Another class of catalysts investigated for the phosgene process includes di-substituted formamides. These catalysts have been shown to produce 2-ethylhexanoyl chloride with very high purity, often directly from the crude reaction mixture before distillation. google.com The reaction temperature is a key variable in these optimizations, with studies showing complete conversion at temperatures between 70°C and 80°C. google.com

Table 2: Performance of Di-substituted Formamide Catalysts in 2-Ethylhexanoyl Chloride Synthesis

| Catalyst | Catalyst Amount (mol %) | Reaction Temperature | Crude Product Purity | Source(s) |

|---|---|---|---|---|

| Diisobutyl-formamide | 0.2 mol % | 70°C | 99.2% | google.com |

| Di-sec-butylformamide | 0.2 mol % | 70°C | 99.9% | google.com |

Thionyl Chloride Process

The reaction between 2-ethylhexanoic acid and thionyl chloride is another standard synthetic route. iomcworld.com Optimization of this method often involves using an excess of thionyl chloride and heating the mixture to ensure the reaction goes to completion, indicated by the cessation of hydrogen chloride and sulfur dioxide gas evolution. prepchem.com One documented procedure involves heating two moles of 2-ethylhexanoic acid with three moles of thionyl chloride. After boiling until gas evolution ended, the excess thionyl chloride was distilled off, and the remaining product was fractionated under vacuum to yield 90% pure 2-ethylhexanoyl chloride. prepchem.com Another protocol specifies heating the acid with thionyl chloride at 70°C for two hours. prepchem.com Purification of the final product is typically achieved through vacuum distillation. prepchem.com

Elucidating the Reactivity Profile and Mechanistic Underpinnings of 2 Ethylhexanoyl Chloride Transformations

Nucleophilic Acyl Substitution Reactions: Diverse Synthetic Pathways

2-Ethylhexanoyl chloride serves as a key precursor in numerous synthetic pathways, primarily involving nucleophilic acyl substitution. tcichemicals.com Its utility is demonstrated in reactions with a variety of nucleophiles, including alcohols, amines, and hydroperoxides, leading to the formation of esters, amides, and peroxyesters, respectively. These transformations are fundamental in the production of pharmaceuticals, agricultural chemicals, and specialty polymers. tcichemicals.comfrontiersin.orgcam.ac.uk

The reaction of 2-ethylhexanoyl chloride with alcohols provides a direct route to 2-ethylhexanoate (B8288628) esters. This transformation follows the general mechanism of nucleophilic acyl substitution. The reaction is versatile and can be applied to a wide range of primary and secondary alcohols. The process is often conducted under Schotten-Baumann conditions, which involve a two-phase solvent system (typically an organic solvent and water) with a base present in the aqueous phase to neutralize the hydrochloric acid byproduct, driving the reaction to completion. uab.cat

The general utility of 2-ethylhexanoyl chloride as a reagent in organic synthesis for reacting with various compounds highlights its role in forming new chemical products through the substitution of its chlorine atom. mdpi.com

2-Ethylhexanoyl chloride reacts readily with primary and secondary amines to form N-substituted 2-ethylhexanamides. mdpi.com This amidation reaction is a cornerstone of organic synthesis, enabling the formation of the robust amide bond, which is a key structural component in many pharmaceuticals and biologically active molecules. mdpi.com The reaction proceeds through a nucleophilic addition-elimination mechanism. nih.govesf.edu

The process involves two main stages:

Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 2-ethylhexanoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge, while the nitrogen gains a positive charge. nbinno.comnih.gov

Elimination: The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is expelled. A base, which can be a second equivalent of the amine reactant or an added scavenger like pyridine (B92270) or triethylamine, then removes a proton from the nitrogen atom to yield the final amide product and an ammonium (B1175870) salt. esf.eduacs.org

This reaction is typically rapid and often exothermic, occurring readily at room temperature in a suitable aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran. acs.orgacs.org The use of a base is crucial to neutralize the generated hydrogen chloride, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. escholarship.org

A significant industrial application of 2-ethylhexanoyl chloride is in the synthesis of peroxyesters, such as tert-butyl peroxy-2-ethylhexanoate (TBPEH), which are widely used as initiators for polymerization reactions. elsevierpure.com The synthesis is commonly achieved via the Schotten-Baumann reaction, a biphasic method involving the reaction of the acid chloride with an alkyl hydroperoxide under alkaline conditions. elsevierpure.com

The reaction mechanism for the synthesis of TBPEH involves several key steps:

Deprotonation: In the aqueous phase, a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the tert-butyl hydroperoxide (TBHP), making it a more reactive nucleophile. elsevierpure.com

Nucleophilic Attack: The resulting alkali salt of TBHP (MTBP) reacts with 2-ethylhexanoyl chloride, which resides in the organic phase, to form the desired peroxyester (TBPEH) and a chloride salt. elsevierpure.com

This reaction is characterized by its biphasic nature, with the reactants and products distributed between the aqueous and organic phases. elsevierpure.com A critical competing reaction is the hydrolysis of 2-ethylhexanoyl chloride to 2-ethylhexanoic acid, which is an undesirable side reaction. elsevierpure.com Kinetic studies have shown that the non-catalyzed peroxyesterification is slow; however, the rate can be significantly enhanced.

Factors influencing the reaction rate and selectivity include:

Base: Using KOH instead of NaOH can accelerate the formation of the peroxyester.

Temperature: Increasing the temperature enhances the rates of both peroxyesterification and hydrolysis.

Phase-Transfer Catalysts (PTC): The addition of a PTC, such as quaternary ammonium salts with long alkyl chains, can increase the peroxyesterification rate by up to 25 times without affecting the hydrolysis rate, thus significantly improving selectivity.

| Factor | Effect on Peroxyesterification Rate | Effect on Hydrolysis Rate | Impact on Selectivity | Reference |

|---|---|---|---|---|

| Increased Temperature | Increase | Increase | Variable | |

| Use of KOH (vs. NaOH) | Increase | No Significant Change | Increase | |

| Increased Interfacial Area | Increase | No Significant Change | Increase | |

| Addition of Phase-Transfer Catalyst (PTC) | Significant Increase (up to 25x) | No Change | Significant Increase |

Reactions with Specialized Nucleophiles

Beyond common nucleophiles, 2-ethylhexanoyl chloride also engages in reactions with more specialized reagents, leading to the formation of advanced materials and derivatives with unique properties.

The direct reaction of 2-ethylhexanoyl chloride with carborane derivatives is not extensively detailed in the surveyed literature. However, the reactivity of related systems provides insight into potential synthetic pathways. For instance, lithium derivatives of C-alkyl-ortho-carboranes are known to react with boron halides like BCl₃ to form ortho-carboranylboron dihalides. esf.edu These resulting dichlorides can then react with nucleophiles such as alcohols and amines to form esters and amides, in a manner analogous to the reactivity of 2-ethylhexanoyl chloride. esf.edu This suggests that while direct acylation of a carborane cage with 2-ethylhexanoyl chloride is not a standard documented procedure, the functionalization of carborane derivatives often involves reactions with chlorinated electrophiles.

Recent advances in materials science have identified 2-ethylhexanoyl chloride as a valuable reagent in the synthesis of colloidal metal halide nanoparticles, particularly lead-free double perovskites. Colloidal nanocrystals are of significant interest for their controllable optical and electronic properties, which are beneficial for applications in LEDs, solar cells, and displays. The synthesis of these nanocrystals requires careful control of size and composition, often mediated by surfactants or ligands.

In this context, 2-ethylhexanoyl chloride has been used as a chloride source and reactive precursor in the synthesis of Cs₂AgInCl₆ and Cs₂AgSbCl₆ nanocrystals. The synthesis involves the injection of the acyl halide into a solution containing metal acetates. This method highlights a specialized application where the acyl chloride's reactivity is harnessed to build complex inorganic nanostructures. While the exact mechanism is complex, it is plausible that the 2-ethylhexanoyl chloride reacts to form metal-chloride bonds, with the 2-ethylhexanoate group potentially acting as a capping ligand to stabilize the growing nanocrystals and control their morphology. For example, when a different acyl chloride precursor is used in certain syntheses, the resulting nanoparticle morphology can change from lamellar structures to nanocubes.

| Nanoparticle Type | Role of 2-Ethylhexanoyl Chloride | Synthesis Method | Reference |

|---|---|---|---|

| Cs₂AgInCl₆ Double Perovskite | Chloride source / Precursor | Injection of acyl halide into metal acetate (B1210297) solution | |

| Cs₂AgSbCl₆ Double Perovskite | Chloride source / Precursor | Injection of acyl halide into metal acetate solution |

Advanced Kinetic and Mechanistic Investigations

Advanced investigations into the reaction kinetics and mechanisms of 2-ethylhexanoyl chloride are crucial for optimizing reaction conditions and improving the efficiency of synthetic processes. These studies often focus on complex systems, such as biphasic reactions, where understanding the interplay of various factors is key to controlling reaction outcomes.

Role of Phase-Transfer Catalysis in Biphasic Reaction Systems

Biphasic reaction systems, typically involving an aqueous and an organic phase, are common in the synthesis of esters from acid chlorides. researchgate.net However, the reactants are often segregated, with the ionic nucleophile soluble in the aqueous phase and the 2-ethylhexanoyl chloride substrate soluble in the organic phase. dalalinstitute.com This separation limits the reaction rate. Phase-transfer catalysis (PTC) is a powerful technique used to overcome this limitation by facilitating the transport of a reactant from one phase to another where the reaction can proceed. dalalinstitute.comjst.go.jp

In the context of 2-ethylhexanoyl chloride transformations, such as the Schotten-Baumann synthesis of tert-butyl peroxy-2-ethylhexanoate (TBPEH), a phase-transfer catalyst is employed to shuttle the nucleophile (the anion of tert-butyl hydroperoxide, formed by deprotonation with a base like NaOH or KOH) from the aqueous phase to the organic phase. tue.nlscispace.comrsc.org Once in the organic phase, the nucleophile can readily react with the 2-ethylhexanoyl chloride. scispace.comrsc.org This process significantly accelerates the rate of the desired reaction. dalalinstitute.comtue.nl

The mechanism involves the phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanging its anion with the nucleophilic anion (Nu⁻) at the interface or in the aqueous phase to form a lipophilic ion pair (Q⁺Nu⁻). jst.go.jpoperachem.com This ion pair is soluble in the organic phase and can react with the 2-ethylhexanoyl chloride. jst.go.jp

Research has shown that the addition of a PTC, such as a quaternary ammonium salt, can enhance the rate of peroxyesterification by up to 25 times without significantly altering the rate of the competing and undesirable hydrolysis of the 2-ethylhexanoyl chloride. tue.nlrsc.org This selective rate enhancement dramatically improves the yield and selectivity towards the desired product. tue.nlrsc.org The effectiveness of the catalyst is dependent on its structure, with quaternary ammonium salts featuring longer alkyl chains demonstrating superior performance due to their increased lipophilicity. tue.nlrsc.org

| Phase-Transfer Catalyst (PTC) | Catalyst Type | Observed Performance Enhancement |

|---|---|---|

| Tetrabutylammonium Chloride (TBACl) | Quaternary Ammonium Salt | Significant rate enhancement |

| Tetrabutylammonium Bromide (TBABr) | Quaternary Ammonium Salt | High performance, similar to TBACl |

| Methyl Tributyl Ammonium Chloride (MTBACl) | Quaternary Ammonium Salt | Effective in increasing reaction rate |

| Quaternary Ammonium Salts with Longer Alkyl Chains | Quaternary Ammonium Salt | Best performance, up to 25x faster peroxyesterification tue.nlrsc.org |

| 18-Crown-6 | Crown Ether | Moderate performance enhancement |

Investigation of Temperature, Interfacial Area, and Reactant Stoichiometry on Reaction Kinetics

The kinetics of 2-ethylhexanoyl chloride reactions in biphasic systems are sensitive to several operational parameters. A detailed investigation of these factors is essential for process control and optimization.

Interfacial Area: In biphasic reactions, the area of contact between the two liquid phases—the interfacial area—is a critical parameter. nih.gov The transfer of the nucleophile from the aqueous to the organic phase, a key step in the reaction, occurs at this interface. scispace.com Kinetic studies have demonstrated that increasing the liquid-liquid interfacial area can significantly increase the reaction rate. tue.nlscispace.com Importantly, this increase in rate is more pronounced for the desired peroxyesterification reaction than for the hydrolysis side reaction. tue.nl Consequently, increasing the interfacial area not only speeds up the process but also enhances the selectivity towards the formation of the desired peroxyester product. tue.nlrsc.org In practical applications, the interfacial area can be increased through vigorous stirring or the use of microreactors, which offer very high surface-area-to-volume ratios. tue.nlresearchgate.net

Reactant Stoichiometry and Concentration: The stoichiometry and concentration of reactants play a pivotal role in dictating the reaction kinetics. In the Schotten-Baumann reaction of 2-ethylhexanoyl chloride, the base (e.g., NaOH or KOH) is a crucial component. rsc.org Its primary role is to deprotonate the tert-butyl hydroperoxide, generating the more reactive nucleophile. rsc.org Research indicates that the choice of base affects the reaction kinetics. For instance, using potassium hydroxide (KOH) instead of sodium hydroxide (NaOH) can accelerate the formation of the peroxyester, thereby increasing the selectivity for the desired product. tue.nlscispace.com The rate of peroxyesterification also increases proportionally with the amount of phase-transfer catalyst used. scispace.com The concentrations of 2-ethylhexanoyl chloride and the nucleophile are also key factors; their stoichiometry must be carefully controlled to maximize product yield and minimize the formation of byproducts from side reactions. eiu.edulumenlearning.com

| Parameter | Effect on Peroxyesterification Rate | Effect on Hydrolysis Rate | Overall Impact on Selectivity |

|---|---|---|---|

| Increasing Temperature | Increases | Increases | Minimal Change tue.nl |

| Increasing Interfacial Area | Increases Significantly | Minimal Change | Increases tue.nlrsc.org |

| Using KOH instead of NaOH | Increases | Minimal Change | Increases tue.nlscispace.com |

| Increasing PTC Amount | Increases | No Change | Increases tue.nlscispace.com |

Applications of 2 Ethylhexanoyl Chloride in Advanced Synthetic Endeavors and Materials Science

Precursor in Agrochemical Formulations

Similar to its role in pharmaceuticals, 3-Ethylhexanoyl chloride serves as a versatile building block in the synthesis of modern agrochemicals, including a wide range of pesticides, herbicides, and plant growth regulators nbinno.com. The biological activity of many agrochemical compounds relies on specific ester or amide linkages, which are efficiently formed using reactive acylating agents nbinno.com. This compound is highly valued for its ability to introduce the 3-ethylhexanoyl group into these target molecules nbinno.com. By precisely controlling the molecular structure, chemists can develop crop protection agents that are highly effective against target pests while minimizing off-target effects, a crucial aspect of sustainable agriculture nbinno.com.

Functionality in Polymerization Initiator Development

This compound is a key precursor for the synthesis of diacyl peroxides, a class of compounds widely used as radical initiators in polymerization arkema.com. Diacyl peroxides are typically synthesized from the corresponding carboxylic acids or their derivatives, such as acyl chlorides . The reaction of this compound with a peroxide source, such as sodium peroxide, would yield bis(3-ethylhexanoyl) peroxide.

This resulting diacyl peroxide can function as a thermal initiator. Upon heating, the relatively weak oxygen-oxygen bond cleaves, followed by the extrusion of carbon dioxide, to generate alkyl radicals . These radicals then initiate the chain-growth polymerization of monomers like styrene, vinyl chloride, and various acrylates arkema.com. The branched structure of the 3-ethylhexyl radical can influence the initiation rate and the properties of the resulting polymer.

Synthesis of Fine and Specialty Chemicals

The high reactivity of this compound makes it an important starting material for a wide array of fine and specialty chemicals google.comnih.gov. The core of its utility lies in its participation in nucleophilic acyl substitution reactions. This allows for its conversion into a diverse range of compounds:

Esters: Reaction with various alcohols produces 3-ethylhexanoate esters, which can be used as fragrances, plasticizers, or solvents.

Amides: Reaction with primary or secondary amines yields N-substituted 3-ethylhexanamides, which have applications in various industrial formulations.

Anhydrides: Reaction with the salt of a carboxylic acid (e.g., sodium 3-ethylhexanoate) can produce the corresponding acid anhydride.

These transformations highlight the role of this compound as a foundational building block, converting a simple branched carboxylic acid into more complex and valuable molecules for various industrial applications nih.govresearchgate.net.

Design and Production of Performance Lubricants and Functional Fluids

A significant application for branched-chain carboxylic acids and their derivatives is in the production of synthetic lubricants, particularly polyol esters google.comnih.gov. Polyol esters are synthesized through the esterification of a polyol (an alcohol with multiple hydroxyl groups, such as neopentyl glycol, trimethylolpropane, or pentaerythritol) with one or more carboxylic acids or their more reactive acyl chloride counterparts google.comresearchgate.net.

Reacting this compound with a polyol like pentaerythritol results in a highly branched, sterically hindered ester. These polyol esters are prized for their excellent thermal and oxidative stability, low volatility, high viscosity index, and good biodegradability, making them ideal base stocks for high-performance lubricants used in demanding applications like jet engines, automotive engines, and industrial machinery nih.gov.

Synthesis of Novel Organic Derivatives (e.g., Thiourea Compounds, Oxazolines)

The reactivity of this compound enables the synthesis of diverse heterocyclic and functionalized organic compounds.

Thiourea Compounds: this compound can be used to prepare N-acyl thiourea derivatives. This synthesis is typically a one-pot reaction where the acyl chloride is first reacted with a thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate, to form a reactive 3-ethylhexanoyl isothiocyanate intermediate in situ nih.govnih.gov. This intermediate is not isolated but is immediately treated with a primary or secondary amine, which undergoes a nucleophilic addition to the isothiocyanate to yield the final N-acyl thiourea product nih.govnih.gov. Acyl thioureas are versatile ligands in coordination chemistry and are investigated for various biological activities researchgate.net.

Oxazolines: 2-Oxazolines are important five-membered heterocyclic compounds. A common and well-established route to their synthesis involves the reaction of an acyl chloride with a 2-amino alcohol (such as (S)-phenylalaninol) wikipedia.orgorgsyn.org. The reaction first produces a β-hydroxy amide intermediate. This intermediate is then subjected to a cyclization/dehydration step to form the oxazoline ring nih.gov. Using this compound in this sequence allows for the synthesis of oxazolines with a 3-ethylhexyl substituent at the 2-position, which can be used as chiral ligands in asymmetric catalysis or as intermediates in further organic syntheses organic-chemistry.org.

Summary of Applications

| Application Area | Key Role of this compound | Resulting Product Class |

|---|---|---|

| Pharmaceuticals | Acylating agent to introduce the 3-ethylhexanoyl moiety. | Active Pharmaceutical Ingredients (APIs) |

| Agrochemicals | Building block for forming ester and amide linkages. | Pesticides, Herbicides |

| Polymerization | Precursor to diacyl peroxides. | Radical Polymerization Initiators |

| Fine Chemicals | Reactive intermediate for nucleophilic acyl substitution. | Esters, Amides, Anhydrides |

| Lubricants | Reagent for esterification of polyols. | Polyol Ester Synthetic Lubricants |

| Novel Derivatives | Precursor for isothiocyanate and amide formation. | N-Acyl Thioureas, 2-Oxazolines |

Analytical and Spectroscopic Characterization Techniques for 2 Ethylhexanoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-ethylhexanoyl chloride. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-ethylhexanoyl chloride displays characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts, multiplicities, and integration values allow for the unambiguous assignment of each proton. wikipedia.orgchemicalbook.com

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl group) | ~0.9 | Triplet |

| CH₃ (hexyl chain) | ~0.9 | Triplet |

| CH₂ (hexyl chain) | ~1.3-1.7 | Multiplet |

| CH (chiral center) | ~2.5 | Multiplet |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For 2-ethylhexanoyl chloride (C₈H₁₅ClO), the molecular weight is 162.66 g/mol . chemeo.com The mass spectrum, particularly from electron ionization (EI), reveals a characteristic fragmentation pattern.

The molecular ion peak (M⁺) may be observed at m/z 162 and 164 with an approximate 3:1 ratio, which is indicative of the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for acyl chlorides include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkyl chain or the chlorine atom.

McLafferty Rearrangement: This can occur if the alkyl chain is sufficiently long, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Key fragments observed in the mass spectrum of 2-ethylhexanoyl chloride would include ions resulting from the loss of Cl (m/z 127) and subsequent fragmentation of the alkyl chain.

| Fragment Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 162 | Molecular Ion |

| [M+2]⁺ | 164 | Isotope Peak |

| [M-Cl]⁺ | 127 | Loss of Chlorine |

| [C₄H₉]⁺ | 57 | Butyl Cation |

| [C₂H₅]⁺ | 29 | Ethyl Cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of an acyl chloride is the strong absorption band due to the carbonyl (C=O) group stretching vibration. For acyl chlorides, this band typically appears at a higher frequency compared to other carbonyl compounds, usually in the range of 1770-1820 cm⁻¹. wikipedia.org This high frequency is due to the electron-withdrawing effect of the chlorine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Acyl chlorides, containing a carbonyl group, can undergo two primary types of electronic transitions: shu.ac.ukyoutube.comlibretexts.org

n → π* transition: This involves the excitation of an electron from a non-bonding orbital (on the oxygen atom) to the antibonding π* orbital of the carbonyl group. This transition is typically weak and occurs at longer wavelengths.

π → π* transition: This involves the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. This transition is generally more intense and occurs at shorter wavelengths.

For simple aliphatic acyl chlorides like 2-ethylhexanoyl chloride, these absorptions usually fall in the ultraviolet region of the spectrum. shu.ac.uklibretexts.org

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring (GC, GC-MS, Gas–liquid chromatography)

Chromatographic techniques are indispensable for assessing the purity of 2-ethylhexanoyl chloride and for monitoring the progress of reactions involving this compound.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is a widely used technique for separating and analyzing volatile compounds. Due to its volatility, 2-ethylhexanoyl chloride is amenable to GC analysis. framochem.com A flame ionization detector (FID) is commonly used for quantification. The purity of a sample can be determined by the relative area of the peak corresponding to 2-ethylhexanoyl chloride in the chromatogram. prepchem.com GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry, allowing for the identification of impurities and byproducts.

Gas–Liquid Chromatography (GLC): GLC is a subtype of gas chromatography where the stationary phase is a liquid. This technique is suitable for the separation of 2-ethylhexanoyl chloride from related compounds, such as the parent carboxylic acid or other reaction impurities. prepchem.com

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While 2-ethylhexanoyl chloride is a liquid at room temperature, its derivatives, such as amides or esters, can often be crystallized.

Thermal Analysis Techniques (e.g., TGA, DSC) for Stability Profiling

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For 2-ethylhexanoyl chloride, TGA can be used to determine its thermal stability and decomposition temperature. Acyl chlorides are known to be reactive and can decompose at elevated temperatures. rsc.orgsciencemadness.org The thermal decomposition of simpler acyl chlorides like acetyl chloride has been studied, and it is known that they can eliminate hydrogen chloride to form a ketene. publish.csiro.au

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnetzsch.com This technique is used to determine thermal transitions such as melting point, boiling point, and glass transitions. For 2-ethylhexanoyl chloride, DSC could be used to precisely measure its melting point, which is below room temperature, and to study its behavior upon heating.

Computational Chemistry and Theoretical Approaches in 2 Ethylhexanoyl Chloride Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-ethylhexanoyl chloride. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure of the molecule. From the electronic structure, a wealth of information can be derived, including molecular geometry, orbital energies, and the distribution of electron density. This information is crucial for predicting the molecule's reactivity.

One of the most common quantum chemical methods employed for such studies is Density Functional Theory (DFT). DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can provide a balance between computational cost and accuracy for molecules of this size. nih.govacs.org Such calculations can elucidate the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the LUMO are particularly important for acyl chlorides, as they indicate the most likely site for nucleophilic attack, which is typically the carbonyl carbon. uomustansiriyah.edu.iq

The calculated distribution of partial charges can also highlight the electrophilic nature of the carbonyl carbon, which is influenced by the electron-withdrawing effects of both the chlorine and oxygen atoms. This high degree of electrophilicity is a hallmark of acyl chloride reactivity. uomustansiriyah.edu.iq Theoretical studies on simpler acyl chlorides have investigated the mechanism of nucleophilic acyl substitution, debating between a concerted SN2-like mechanism and a stepwise pathway involving a tetrahedral intermediate. nih.govacs.org For 2-ethylhexanoyl chloride, quantum chemical calculations could predict the transition state energies for these pathways, thereby determining the most likely reaction mechanism.

Table 1: Illustrative Calculated Electronic Properties of 2-Ethylhexanoyl Chloride

| Property | Illustrative Value | Significance |

| Energy of HOMO | -10.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| Energy of LUMO | -1.2 eV | The lower energy of the LUMO suggests a high susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 9.3 eV | A large gap suggests high kinetic stability in the absence of a reactive partner. |

| Mulliken Charge on Carbonyl Carbon | +0.75 | A large positive charge confirms the high electrophilicity of this site. |

| Mulliken Charge on Carbonyl Oxygen | -0.55 | A significant negative charge indicates the polarization of the carbonyl bond. |

| Mulliken Charge on Chlorine | -0.20 | The negative charge on chlorine suggests it is a good leaving group. |

Note: The values in this table are illustrative and represent typical magnitudes that would be expected from DFT calculations for a molecule like 2-ethylhexanoyl chloride. Specific values would require dedicated computational studies.

Molecular Dynamics Simulations in Reaction Environment Studies

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent or in the presence of other reactants. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a reactive species like 2-ethylhexanoyl chloride, MD simulations can be used to study several aspects of its chemical behavior. For instance, simulations can model the solvation of 2-ethylhexanoyl chloride in different solvents, providing information on the structure of the solvent shell around the molecule and the energetics of solvation. This is particularly relevant for understanding how the solvent might influence reaction rates and mechanisms.

Furthermore, reactive force fields can be used in MD simulations to model chemical reactions themselves. While classical force fields are generally non-reactive, advances in computational methods allow for the simulation of bond-breaking and bond-forming events. Such simulations could be used to study the nucleophilic attack on 2-ethylhexanoyl chloride by a reactant molecule, providing a dynamic picture of the reaction pathway, including the formation and lifetime of any intermediates, such as a tetrahedral intermediate. acs.org These simulations can also shed light on the role of solvent molecules in stabilizing transition states or participating directly in the reaction mechanism.

Table 2: Potential Applications of Molecular Dynamics Simulations for 2-Ethylhexanoyl Chloride

| Simulation Type | Information Gained | Relevance to Reactivity |

| Solvation in various solvents | Solvation free energy, radial distribution functions, solvent shell structure. | Understanding solvent effects on reaction kinetics and thermodynamics. |

| Reaction with a nucleophile | Reaction pathway, transition state sampling, lifetime of intermediates. | Elucidating the detailed mechanism of nucleophilic acyl substitution. |

| Aggregation/self-interaction | Potential for dimer formation or aggregation in non-polar solvents. | Understanding the bulk behavior and potential for side reactions. |

In Silico Approaches in Operando Characterization Contexts

In silico approaches, which are computational methods, are increasingly being used in conjunction with operando spectroscopic techniques to provide a more detailed understanding of chemical reactions as they happen. Operando spectroscopy involves the real-time monitoring of a chemical reaction under actual reaction conditions. Techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are often used for this purpose.

Computational spectroscopy, a branch of in silico chemistry, can predict the spectroscopic signatures of molecules. For 2-ethylhexanoyl chloride, DFT calculations can be used to predict its vibrational frequencies (for IR and Raman spectroscopy) and NMR chemical shifts. These predicted spectra can be compared with experimental operando spectra to identify the presence of 2-ethylhexanoyl chloride, as well as any intermediates, products, and byproducts that may form during a reaction.

For example, during a reaction involving 2-ethylhexanoyl chloride, one would expect to see the characteristic carbonyl stretch in the IR spectrum. In silico calculations can predict the frequency of this stretch. If a tetrahedral intermediate is formed, its structure can be computationally modeled, and its unique spectroscopic signature can be predicted. This allows for the identification of transient species that may be difficult to isolate and characterize experimentally. By comparing the time evolution of experimental spectroscopic signals with the predicted spectra of different species along the reaction coordinate, a detailed, time-resolved picture of the reaction mechanism can be constructed. This combination of in silico and operando methods is a powerful tool for modern chemical research.

Industrial Process Research and Development for 2 Ethylhexanoyl Chloride Production and Utilization

Strategies for Scalable Synthesis and Manufacturing

The industrial-scale synthesis of 2-ethylhexanoyl chloride is primarily achieved through the reaction of 2-ethylhexanoic acid with a chlorinating agent. The selection of the specific agent and process conditions is critical for ensuring scalability, high yield, and purity. The two most common methods involve the use of thionyl chloride (SOCl₂) and phosgene (B1210022) (COCl₂) or its derivatives. nbinno.comnbinno.com

The reaction with thionyl chloride is a widely used laboratory and industrial method. nbinno.comprepchem.com In this process, 2-ethylhexanoic acid is treated with an excess of thionyl chloride, often with heating, to produce 2-ethylhexanoyl chloride, sulfur dioxide, and hydrogen chloride as byproducts. A typical laboratory procedure involves adding thionyl chloride to 2-ethylhexanoic acid and heating the solution. prepchem.com For manufacturing, process optimization focuses on managing the evolution of gaseous byproducts and the purification of the final product, typically through distillation. prepchem.com

Alternatively, phosgene or its safer liquid equivalent, triphosgene (B27547) (bis(trichloromethyl)carbonate), can be employed. prepchem.comresearchgate.net A patented continuous process describes reacting 2-ethylhexanoic acid with carbonyl chloride (phosgene) in the presence of a carboxamide catalyst, such as di-sec-butylformamide. google.com This method can achieve high purity (99.8-99.9%) and nearly quantitative yield, making it highly suitable for large-scale, continuous manufacturing. google.com The reaction is typically run at elevated temperatures (e.g., 70-80°C) in a stirred reactor with an overflow system for continuous product removal. google.com

Microwave-assisted techniques have also been explored to enhance the efficiency and yield of these synthesis methods. nbinno.com The choice between these reagents often depends on a balance of factors including raw material cost, reaction efficiency, safety considerations associated with handling toxic gases like phosgene, and the capital cost of equipment.

Below is a comparative data table of common scalable synthesis methods.

| Synthesis Method | Chlorinating Agent | Typical Catalyst | Yield | Key Process Features |

| Thionyl Chloride Method | Thionyl Chloride (SOCl₂) | None or Amide-based | Good to High | Well-established method; involves handling of corrosive SOCl₂ and gaseous byproducts (SO₂, HCl). nbinno.comprepchem.com |

| Phosgene Method | Phosgene (COCl₂) | Carboxamide (e.g., di-sec-butylformamide) | High (up to 89-99.9%) | Highly efficient and suitable for continuous production; requires stringent safety protocols for handling toxic phosgene gas. prepchem.comgoogle.com |

| Triphosgene Method | Bis(trichloromethyl)carbonate (BTC) | DMF | High | Uses a safer, solid phosgene equivalent; reaction can be performed under milder conditions. researchgate.net |

Advanced Reactor Design for Continuous and High-Efficiency Processes

The chemical industry is increasingly transitioning from traditional batch processing to continuous flow manufacturing to improve safety, efficiency, and product quality. mt.com The synthesis of acid chlorides, including 2-ethylhexanoyl chloride, is well-suited for this transition, as continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time. rochester.eduvapourtec.com

Advanced reactor designs, such as microreactors or tubular flow reactors, are central to continuous processing. mt.commit.edu These systems typically consist of pumps to deliver reactants at precise flow rates, a mixing zone, and a reactor coil or channel where the reaction occurs. mt.com The small internal volume of these reactors dramatically enhances heat transfer, allowing for excellent temperature control, which is crucial for managing the exothermic nature of many acylation reactions. mt.comcorning.com This improved control minimizes the formation of byproducts and leads to a higher quality product. mt.com

For the production of 2-ethylhexanoyl chloride, a continuous flow system would involve pumping streams of 2-ethylhexanoic acid and a chlorinating agent (like thionyl chloride or a phosgene derivative) into a reactor. researchgate.net The residence time within the reactor is carefully calculated based on reaction kinetics to ensure complete conversion. vapourtec.com The product stream emerges continuously and can be directed to subsequent purification steps. This approach is particularly advantageous when using highly reactive or hazardous reagents like phosgene, as only small quantities are present in the reactor at any given time, significantly enhancing process safety. mt.com

The benefits of utilizing advanced flow reactors for acid chloride synthesis are summarized in the table below.

| Feature | Benefit in Continuous Flow Reactor |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents and exothermic reactions. mt.com |

| Efficiency | Precise control over stoichiometry and residence time leads to higher yields and reduced reaction times. researchgate.net |

| Heat Transfer | High surface-area-to-volume ratio allows for rapid and efficient heating or cooling, enabling precise temperature control. corning.com |

| Product Quality | Better control over reaction parameters results in fewer impurities and a more consistent product. mt.com |

| Scalability | Production can be scaled up by operating the reactor for longer periods or by adding more reactors in parallel ("scaling out"). researchgate.net |

| Automation | Continuous processes are more amenable to automation and real-time analysis for process control. mt.com |

Sustainability Considerations in Industrial Production: Catalyst Reuse and Waste Minimization

Adopting green chemistry principles is essential for the sustainable industrial production of 2-ethylhexanoyl chloride. essentialchemicalindustry.orgwjarr.com Key areas of focus include the use of reusable catalysts, maximizing atom economy, and minimizing waste through safer solvents and process design. essentialchemicalindustry.orgwjarr.com

Catalyst Reuse: While the direct synthesis of 2-ethylhexanoyl chloride from its carboxylic acid does not always require a catalyst, the subsequent use of the product in reactions like Friedel-Crafts acylation heavily relies on them. acs.org Traditionally, stoichiometric amounts of Lewis acids like AlCl₃ were used, generating large quantities of waste. acs.org Modern sustainable approaches focus on heterogeneous catalysts that can be easily recovered and reused. acs.org Examples include zeolites, metal oxides, and perfluorinated resinsulfonic acids. acs.org Ionic liquids have also emerged as recyclable catalytic media for acylation reactions, with some systems demonstrating the ability to be recycled at least 10 times without significant loss of activity. nih.gov The development of solid, reusable electrolytes further contributes to waste minimization in related electrochemical processes. rsc.org

The reusability of various catalyst systems in acylation reactions is highlighted in the table below.

| Catalyst System | Reaction Type | Reusability | Key Advantage |

| Ruthenium(III) chloride in Ionic Liquid | Acylation of alcohols | Recyclable at least 10 times | Avoids volatile organic solvents and allows easy catalyst recovery. nih.gov |

| Antimony(V) Chloride Complex | Friedel-Crafts Acylation | Reusable for more than 7 cycles | The catalyst is inert to water and oxygen, simplifying handling. sci-hub.box |

| Lanthanide Triflates | Friedel-Crafts Acylation | Recovered and reused without decreased activity | Efficient and environmentally friendly alternative to traditional Lewis acids. chemistryjournals.net |

| In₂O₃/MCM-41 | Friedel-Crafts Acylation | Stable for reuse | Highly active even in the presence of moisture. acs.org |

Waste Minimization: Waste minimization in chemical manufacturing is guided by principles such as atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. essentialchemicalindustry.org The synthesis of 2-ethylhexanoyl chloride from 2-ethylhexanoic acid and phosgene, for instance, has a high atom economy as the main byproduct is CO₂, which can be managed, and HCl, which can be captured or utilized.

Further strategies for waste reduction include:

Source Reduction: This involves reformulating processes to use less toxic feedstocks and improving work practices to reduce the need for cleaning operations. nc.gov

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids can significantly reduce environmental impact. wjarr.com In some cases, the product itself can be used as the solvent. essentialchemicalindustry.org

Process Intensification: Continuous flow processes, as discussed previously, contribute to waste minimization by improving reaction selectivity and reducing the volume of waste streams. uniroma1.it

By integrating these sustainability strategies, manufacturers can reduce the environmental footprint of 2-ethylhexanoyl chloride production, lower costs associated with waste disposal, and align with global demands for greener chemical processes. wjarr.comacs.org

Emerging Research Frontiers and Future Perspectives

Exploration of Stereoselective Synthetic Pathways Involving 2-Ethylhexanoyl Chloride

The synthesis of chiral molecules is a critical endeavor in modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can significantly influence its biological activity. 2-Ethylhexanoyl chloride possesses a chiral center at the second carbon atom, making it an attractive substrate for stereoselective synthesis. This field of research focuses on methods that favor the formation of a specific enantiomer or diastereomer of a product.

Current research in asymmetric synthesis is exploring several promising strategies that could be applied to reactions involving 2-ethylhexanoyl chloride:

Chiral Auxiliaries: One established method involves the temporary attachment of a chiral auxiliary to the 2-ethylhexanoyl group. This auxiliary directs the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Chiral Catalysts: The development of chiral catalysts, including metal complexes with chiral ligands and organocatalysts, offers a more efficient approach to stereoselective synthesis. These catalysts can create a chiral environment around the substrate, influencing the stereochemical course of the reaction without being consumed.

Biocatalysis: Enzymes are highly effective and stereoselective catalysts. The use of biocatalysts in reactions with 2-ethylhexanoyl chloride could provide a green and efficient route to enantiomerically pure products under mild reaction conditions.

While specific studies on the stereoselective pathways of 2-ethylhexanoyl chloride are still emerging, the broader advancements in asymmetric synthesis provide a solid foundation for future research in this area. The ability to control the stereochemistry of products derived from 2-ethylhexanoyl chloride would significantly expand its utility in the synthesis of complex, high-value molecules.

Development of Novel Catalytic Systems for Enhanced Transformations

The transformation of acyl chlorides is a cornerstone of organic synthesis. Researchers are continually seeking to develop more efficient, selective, and environmentally benign catalytic systems to mediate these reactions. For 2-ethylhexanoyl chloride, advancements in catalysis are opening new avenues for its application.

One of the most dynamic areas of research is the use of visible-light photoredox catalysis . nih.gov This technique utilizes light energy to generate highly reactive acyl radicals from acyl chlorides under mild conditions. nih.govrsc.org These acyl radicals can then participate in a variety of chemical transformations that are often difficult to achieve through traditional methods. nih.gov

Key features of emerging catalytic systems for acyl chloride transformations include:

Organic Catalysts: The use of commercially available, metal-free organic catalysts is gaining traction. rsc.orgresearchgate.net These catalysts can activate acyl chlorides through a nucleophilic acyl substitution pathway, leading to the formation of reactive intermediates. rsc.orgresearchgate.net

Mild Reaction Conditions: Photoredox catalysis and other modern catalytic methods often operate at or near room temperature, reducing energy consumption and minimizing side reactions. nih.gov

High Selectivity: Novel catalytic systems can offer high levels of chemo- and regioselectivity, allowing for the precise modification of complex molecules.

The table below summarizes some of the novel catalytic approaches being explored for acyl chloride transformations, which could be applicable to 2-ethylhexanoyl chloride.

| Catalytic Approach | Catalyst Type | Key Advantages | Potential Applications with 2-Ethylhexanoyl Chloride |

| Visible-Light Photoredox Catalysis | Transition Metal Complexes (e.g., Iridium, Ruthenium), Organic Dyes | Mild reaction conditions, generation of highly reactive acyl radicals, high functional group tolerance. nih.gov | Giese-type additions, cross-coupling reactions, synthesis of complex ketones. |

| Nucleophilic Organic Catalysis | Xanthates, Dithiocarbamates | Metal-free, utilizes readily available catalysts, activates acyl chlorides with high reduction potentials. rsc.orgresearchgate.net | Radical-mediated additions to olefins, synthesis of functionalized carbonyl compounds. |

| Dual Catalysis Systems | Combination of a photocatalyst and a metal catalyst (e.g., Nickel) | Enables novel cross-coupling reactions, expands the scope of accessible transformations. | Synthesis of α-alkoxyketones and other complex molecular architectures. |

These advancements in catalysis are poised to significantly enhance the synthetic utility of 2-ethylhexanoyl chloride, enabling the development of more efficient and sustainable chemical processes.

Integration of 2-Ethylhexanoyl Chloride into Advanced Functional Material Design

2-Ethylhexanoyl chloride is proving to be a valuable building block in the design and synthesis of advanced functional materials. nbinno.com Its ability to introduce the 2-ethylhexyl group into polymer backbones or as side chains can impart desirable properties such as solubility, flexibility, and processability. chemicalbook.com This is particularly important in the field of organic electronics, where the performance of materials is highly dependent on their molecular structure and morphology.

One of the key applications of 2-ethylhexanoyl chloride in materials science is in the synthesis of conducting polymers . nbinno.comencyclopedia.pub These materials, which possess the electrical properties of metals or semiconductors while retaining the mechanical properties of polymers, are at the forefront of research for applications in:

Organic photovoltaics (solar cells)

Light-emitting diodes (LEDs)

Field-effect transistors

Sensors

The introduction of the branched 2-ethylhexyl side chain via 2-ethylhexanoyl chloride can disrupt the close packing of polymer chains, which can enhance the solubility of the resulting polymer in organic solvents. This improved solubility is crucial for the solution-based processing techniques used to fabricate thin-film electronic devices.

A notable example is the use of 2-ethylhexanoyl chloride in the preparation of poly(4,8-bis-alkyloxybenzo(1,2-b:4,5-b′)dithiophene-2,6-diyl-alt-(alkyl thieno(3,4-b)thiophene-2-carboxylate)-2,6-diyl), a polymer with promising photovoltaic properties. chemicalbook.com

Furthermore, 2-ethylhexanoyl chloride is a key precursor in the manufacturing of organic peroxides, which serve as essential initiators for polymerization reactions. nbinno.comwilmar-international.com The choice of initiator can influence the properties of the resulting polymer, and the use of peroxides derived from 2-ethylhexanoyl chloride can lead to polymers with specific molecular weights and architectures.

The table below highlights the role of 2-ethylhexanoyl chloride in the development of advanced functional materials.

| Material Class | Role of 2-Ethylhexanoyl Chloride | Resulting Material Properties | Potential Applications |

| Conducting Polymers | Introduction of 2-ethylhexyl side chains. chemicalbook.com | Enhanced solubility, improved processability, tailored electronic properties. | Organic solar cells, flexible electronics, sensors. |

| Specialty Polymers | Precursor for polymerization initiators (organic peroxides). nbinno.comwilmar-international.com | Controlled molecular weight and polymer architecture. | Advanced plastics, coatings, and adhesives. |

| Plasticizers | Synthesis of specialty plasticizers. nbinno.comnbinno.com | Increased flexibility and durability of plastics. | High-performance plastic products. |

As the demand for high-performance, solution-processable organic materials continues to grow, the integration of 2-ethylhexanoyl chloride into novel material designs is expected to be a fruitful area of future research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Ethylhexanoyl chloride in laboratory settings, and what purity assessment techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves reacting 3-ethylhexanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include refluxing in an inert atmosphere (e.g., nitrogen), followed by distillation to isolate the product . Purity assessment requires gas chromatography (GC) for volatile impurities, nuclear magnetic resonance (NMR) for structural confirmation (e.g., characteristic peaks for acyl chloride protons at ~2.5–3.5 ppm), and Fourier-transform infrared spectroscopy (FTIR) to confirm the C=O stretch (~1800 cm⁻¹) . Titration with amines can quantify active chloride content.

Q. How should researchers handle and store this compound to minimize hydrolysis and ensure experimental reproducibility?

- Methodological Answer : Store under inert gas (argon/nitrogen) in sealed, moisture-resistant glassware at 2–8°C. Use anhydrous solvents (e.g., dry dichloromethane) during reactions. Perform manipulations in a fume hood with PPE: nitrile gloves, safety goggles, and flame-retardant lab coats. Monitor for hydrolysis by observing HCl gas evolution or cloudiness in solution . Pre-dry glassware by flame-drying or oven-baking to eliminate residual moisture .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reaction yields when using this compound as an acylating agent under varying catalytic conditions?

- Methodological Answer : Systematically isolate variables:

- Compare catalyst efficiency (e.g., DMAP vs. pyridine) using kinetic studies (e.g., in situ IR to monitor acyl intermediate formation).

- Analyze solvent polarity effects (e.g., THF vs. toluene) via dielectric constant correlations with reaction rate .

- Quantify side products (e.g., esterification vs. hydrolysis) using GC-MS or HPLC. Control humidity with molecular sieves and document ambient conditions in metadata .

Q. How can advanced spectroscopic techniques differentiate this compound from its structural isomers or degradation products?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, distinguishing branching (ethyl vs. methyl groups) in the hexanoyl chain .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₈H₁₅ClO) with <5 ppm mass accuracy. Degradation products (e.g., 3-ethylhexanoic acid) will show [M-HCl+H₂O]+ ions .

- X-ray crystallography : Resolve steric effects of the ethyl group’s position if crystalline derivatives (e.g., amides) are synthesized .

Q. What computational modeling approaches are suitable for predicting the reactivity and stability of this compound in different solvent systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate charge distribution to predict nucleophilic attack sites (e.g., acyl carbon’s electrophilicity) .

- Molecular dynamics simulations : Model solvation shells in polar (water) vs. nonpolar (hexane) solvents to assess hydrolysis rates. Compare activation energies for acyl-O bond cleavage .

- QSAR models : Correlate substituent effects (e.g., ethyl group’s steric bulk) with reaction outcomes using historical data from analogous acyl chlorides .

Data Contradiction and Validation

Q. How should researchers address conflicting literature reports on the thermal stability of this compound during prolonged storage?

- Methodological Answer :

- Replicate conditions from conflicting studies (e.g., storage temperature, container material) and monitor degradation via accelerated aging tests (40°C/75% RH for 4 weeks). Use Karl Fischer titration to quantify water ingress and GC-MS to identify decomposition byproducts (e.g., carboxylic acids) .

- Validate stability claims by comparing DSC (differential scanning calorimetry) thermograms for exothermic decomposition events .

Experimental Design Considerations

Q. What controls are essential when designing kinetic studies for reactions involving this compound?

- Methodological Answer :

- Blank controls : Run reactions without the acyl chloride to identify background interference.

- Internal standards : Use deuterated analogs (e.g., D₃-acetonitrile) for NMR quantification .

- Temperature control : Employ jacketed reactors with PID controllers to minimize thermal fluctuations (±0.1°C) .

- Quench validation : Test quenching methods (e.g., ice-cold bicarbonate vs. amine scavengers) to ensure reaction arrest at precise timepoints .

Safety and Compliance

Q. What protocols ensure compliance with environmental regulations when disposing of waste containing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.